![molecular formula C13H18N2 B136922 5-Benzyl-octahydro-pyrrolo[3,4-b]pyrrole CAS No. 128740-12-5](/img/structure/B136922.png)
5-Benzyl-octahydro-pyrrolo[3,4-b]pyrrole
Vue d'ensemble
Description
5-Benzyl-octahydro-pyrrolo[3,4-b]pyrrole is a chemical compound that belongs to the class of octahydropyrrolo[3,4-b]pyrroles. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and materials science. The structure of these compounds typically features a pyrrole ring fused to a saturated eight-membered ring system, which can be further substituted with various functional groups to modulate their properties.
Synthesis Analysis
The synthesis of octahydropyrrolo[3,4-b]pyrrole derivatives has been achieved through intramolecular [3 + 2] dipolar cycloaddition reactions. Specifically, the condensation of N-substituted glycines with chiral 3-allyl-2-formyl perhydro-1,3-benzoxazines leads to the formation of an azomethine ylide, which then cyclizes to give the desired octahydropyrrolo[3,4-b]pyrrole derivatives. These reactions are stereospecific, resulting in a single diastereoisomer, and the chemical yields are influenced by reaction temperature and the presence or absence of a base .
Molecular Structure Analysis
The molecular structure of pyrrole derivatives can be complex, with the potential for multiple substituents that can influence the overall geometry and electronic properties of the molecule. For instance, a new penta-substituted pyrrole derivative was synthesized and its structure was elucidated using various spectroscopic techniques, including NMR and FT-IR, and confirmed by single-crystal X-ray diffraction. Theoretical studies, such as density functional theory (DFT) calculations, have been used to predict spectral and geometrical data, showing high correlations with experimental data .
Chemical Reactions Analysis
Pyrrole derivatives can undergo various chemical reactions, depending on their substituents and reaction conditions. For example, selective synthesis of 5- or 6-aryl octahydrocyclopenta[b]pyrroles from a common precursor has been achieved through control of competing pathways in a Pd-catalyzed reaction. The structure of the phosphine ligand used in the reaction can significantly influence the product distribution by affecting the relative rates of reductive elimination, beta-hydride elimination, alkene insertion, and alkene displacement processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are closely related to their molecular structure. For instance, the electronic features of a benzo[hi]pyrrolo[2,1,5-cd]indolizin-4-one derivative were investigated, revealing a highly polarized structure in the ground state and significant stabilization of the excited state by protonation. Spectral data and molecular orbital (MO) calculations provided insights into the electronic properties of the compound . Additionally, the corrosion inhibition properties of a pyrrole derivative on steel surfaces were studied, demonstrating the compound's ability to block active sites and protect the metal from corrosion .
Applications De Recherche Scientifique
Organic Electronics and Photovoltaics : Pyrrolopyrrole derivatives have been identified as promising materials for applications in organic electronics due to their interesting optoelectronic properties. For instance, derivatives of tetraaryl-1,4-dihydropyrrolo[3,2-b]pyrroles have shown potential as dyes for organic electronic devices. They exhibit excellent yields and low reaction times in synthesis, indicating efficient catalytic processes, and possess properties that can be tuned for optoelectronic applications by selecting appropriate benzaldehyde derivatives in their synthesis (Martins et al., 2018). Additionally, wide band gap polymers based on pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione have been utilized in high-efficiency binary and ternary solar cells, demonstrating the significant impact of structural modifications on the photovoltaic performance of these materials (Tamilavan et al., 2017).
Optical Materials and Fluorescence : The development of novel optical materials using pyrrolopyrrole derivatives has also been explored. For example, soluble 9-anthryl-capped DPP derivatives with benzene and thiophene as spacing units have been synthesized, showing strong fluorescence in their crystalline states and exhibiting aggregation-enhanced emission effects. This work highlights the potential for creating new materials with tunable optical properties through molecular structure manipulation (Ying et al., 2016).
Field-Effect Transistors and Organic Light-Emitting Diodes (OLEDs) : Pyrrolopyrrole-based small molecules have been studied as donor materials for organic photovoltaic cells (OPVs), where their electron-deficient units play a crucial role in generating electron donor material for efficient energy conversion (Song et al., 2013). Additionally, the use of pyrrolopyrrole groups as electron-donating moieties in OLEDs has been demonstrated to enrich material types and promote the development of efficient lighting solutions (Zhou et al., 2019).
Safety And Hazards
The safety information for 5-Benzyl-octahydro-pyrrolo[3,4-b]pyrrole includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Propriétés
IUPAC Name |
5-benzyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-2-4-11(5-3-1)8-15-9-12-6-7-14-13(12)10-15/h1-5,12-14H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZHVFDKBROTBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2C1CN(C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50567794 | |
| Record name | 5-Benzyloctahydropyrrolo[3,4-b]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50567794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzyl-octahydro-pyrrolo[3,4-b]pyrrole | |
CAS RN |
128740-12-5 | |
| Record name | 5-Benzyloctahydropyrrolo[3,4-b]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50567794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S,8S,9S,10R,13R,14S,17R)-3-[12-(3-iodophenyl)dodecoxy]-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B136845.png)

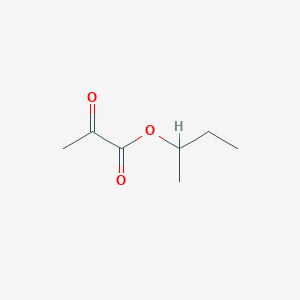
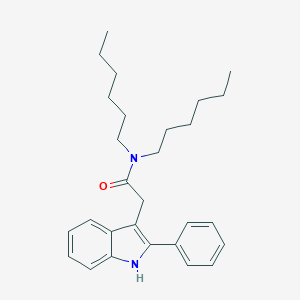

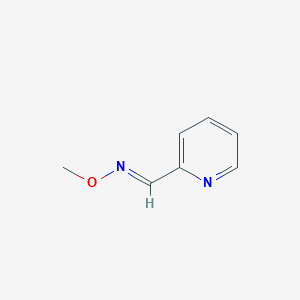
![N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide](/img/structure/B136858.png)

![Fmoc-(S,S)-[Pro-Leu]-spirolactame](/img/structure/B136863.png)
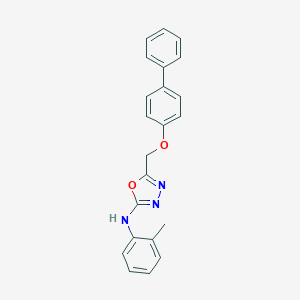
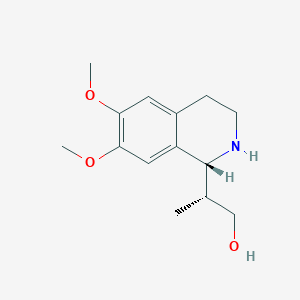

![1-[4-(Methoxymethyl)-5-methylfuran-2-yl]ethanone](/img/structure/B136869.png)